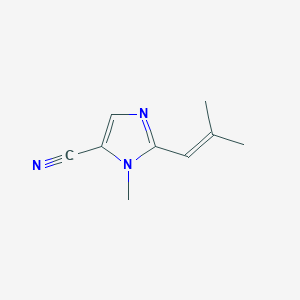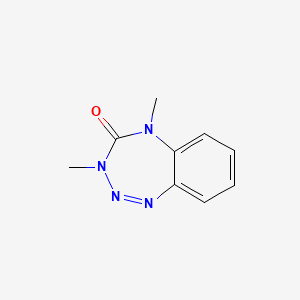![molecular formula C13H11NO2 B14283325 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 125108-26-1](/img/structure/B14283325.png)
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxyl group and a dihydrobenzoquinolinone core
Méthodes De Préparation
The synthesis of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods:
-
Intramolecular Cyclization: : One of the most efficient methods involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
-
Reductive Cyclization: : Another approach involves the reductive cyclization of β,β-diarylacrylate derivatives. This method utilizes a selective iron-mediated reduction followed by cyclization to form the desired quinolinone structure .
Analyse Des Réactions Chimiques
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used in various biological studies to understand its interactions with different biomolecules and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase, it binds to the active site of the enzyme, thereby preventing the replication of the viral RNA . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4(3H)-Quinazolinone: This compound is known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
5-Hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones: These are natural products isolated from fungal strains and are known for their insecticidal and anthelmintic properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
125108-26-1 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-hydroxy-3,4-dihydrobenzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,16H,7-8H2 |
Clé InChI |
AOJDWDNDXVQDST-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C2=C1C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)








